4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid
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Overview
Description
4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring fused with a pyrido[2,3-d]pyrimidine moiety and a thiomorpholine group. The addition of sulfuric acid enhances its solubility and stability, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine involves multiple steps. One common synthetic route begins with the preparation of the pyrido[2,3-d]pyrimidine core, which is then functionalized with a piperazine ring. The thiomorpholine group is introduced in the final steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of sulfuric acid in the final stages helps in the purification and stabilization of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiomorpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and acids or bases to control the pH. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Investigated for its role in cell signaling pathways.
Pipemidic acid: Used as an antibacterial agent.
Uniqueness
4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
CAS No. |
58546-38-6 |
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Molecular Formula |
C15H22N6O4S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(2-piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid |
InChI |
InChI=1S/C15H20N6S.H2O4S/c1-2-12-13(17-3-1)18-15(21-6-4-16-5-7-21)19-14(12)20-8-10-22-11-9-20;1-5(2,3)4/h1-3,16H,4-11H2;(H2,1,2,3,4) |
InChI Key |
BROUHFYDMLERGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=N3)C(=N2)N4CCSCC4.OS(=O)(=O)O |
Origin of Product |
United States |
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